Betaxolol Hydrochloride

Catalog No.
S521048
CAS No.
63659-19-8
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaxolol Hydrochloride

CAS Number

63659-19-8

Product Name

Betaxolol Hydrochloride

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Alcon, Betaxolol, ALO 1401 02, ALO-1401-02, ALO140102, Betaxolol, Betaxolol Alcon, Betaxolol Hydrochloride, Betoptic, Betoptima, Hydrochloride, Betaxolol, Kerlon, Kerlone, Oxodal, SL 75212, SL-75212, SL75212

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

The exact mass of the compound Betaxolol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Betaxolol Hydrochloride (CAS: 63659-19-8) is a highly cardioselective beta-1 adrenergic receptor antagonist utilized extensively in cardiovascular and ophthalmic pharmaceutical development. From a procurement and formulation perspective, the hydrochloride salt is critical because it confers the high aqueous solubility required for sterile isotonic solutions (e.g., 0.25% to 0.5% w/v), while the underlying betaxolol molecule maintains a high lipophilicity profile that ensures rapid corneal and conjunctival penetration . This dual physicochemical advantage makes it a superior precursor for topical ocular delivery systems compared to hydrophilic analogs or insoluble free bases.

Substituting Betaxolol Hydrochloride with generic non-selective beta-blockers (like Timolol) or other beta-1 blockers (like Metoprolol or Atenolol) fundamentally alters both formulation pharmacokinetics and off-target safety profiles. Timolol lacks beta-1 selectivity, leading to a high risk of bronchospasm in pulmonary models, whereas Betaxolol avoids this [1]. Furthermore, hydrophilic substitutes like Atenolol exhibit poor corneal permeability, requiring alternative delivery routes, and Metoprolol fails to provide the secondary calcium-channel blocking neuroprotective effects seen exclusively with Betaxolol in retinal ganglion cells [2]. Finally, attempting to procure Betaxolol free base instead of the hydrochloride salt will result in precipitation in aqueous ophthalmic vehicles, ruining formulation stability.

Receptor Selectivity: Beta-1 vs. Beta-2 Affinity

Betaxolol demonstrates profound cardioselectivity, binding to human beta-1 receptors with high affinity while sparing beta-2 receptors. In competitive binding assays, the active enantiomer of Betaxolol exhibits a Ki of 0.76 nM for beta-1 and 32.6 nM for beta-2 (an approximate 43-fold selectivity). In stark contrast, the standard ophthalmic comparator Timolol is non-selective, with Ki values of 1.97 nM for beta-1 and 2.0 nM for beta-2 [1].

Evidence DimensionBeta-1 / Beta-2 Receptor Binding Affinity (Ki)
Target Compound DataBetaxolol (Ki: 0.76 nM for β1; 32.6 nM for β2)
Comparator Or BaselineTimolol (Ki: 1.97 nM for β1; 2.0 nM for β2)
Quantified Difference~43-fold β1 selectivity for Betaxolol vs. 1-fold (non-selective) for Timolol
ConditionsCloned human β1 and β2 receptors in competitive binding assays

Ensures that ophthalmic and systemic formulations avoid inducing bronchospasm, making it the mandatory choice for targeting patients or models with reactive airway disease.

Retinal Neuroprotection via Calcium Channel Blockade

Beyond intraocular pressure reduction, Betaxolol provides direct neuroprotective effects not shared by other beta-blockers. In isolated retinal ganglion cells, Betaxolol (50 µM) significantly reduces high-voltage-activated (HVA) Ca2+ channel currents by approximately 20% and inhibits NMDA-induced calcium influx. Head-to-head studies show that neither the non-selective blocker Timolol (50 µM) nor the beta-1 selective blocker Metoprolol exhibit any inhibitory action on HVA Ca2+ channels, failing to increase neuronal survival after excitotoxic insult[1].

Evidence DimensionInhibition of High-Voltage-Activated (HVA) Ca2+ Currents
Target Compound DataBetaxolol (50 µM): ~20% reduction in HVA Ca2+ currents and increased cell survival
Comparator Or BaselineTimolol and Metoprolol (50 µM): 0% reduction in HVA Ca2+ currents; no survival increase
Quantified DifferenceExclusive Ca2+-mediated neuroprotective activity for Betaxolol
ConditionsIsolated retinal ganglion cells under excitotoxic/NMDA insult

Provides a dual-action therapeutic profile (IOP lowering + direct neuroprotection) essential for advanced glaucoma drug development and retinal ischemia modeling.

Corneal and Conjunctival Permeability

The lipophilic nature of the betaxolol base allows for exceptional ocular tissue penetrance compared to hydrophilic in-class alternatives. Pharmacokinetic evaluations in pigmented rabbit models demonstrate that Betaxolol's corneal permeability coefficient is up to 48 times greater than that of the hydrophilic beta-blocker Sotalol, and significantly higher than Atenolol[1]. This high permeability drives rapid accumulation in the iris-ciliary body, directly dictating formulation dosing requirements.

Evidence DimensionCorneal Permeability Coefficient
Target Compound DataBetaxolol (Highly lipophilic, log PC ~ 3.44)
Comparator Or BaselineSotalol / Atenolol (Hydrophilic, log PC < 0)
Quantified Difference48-fold greater corneal permeability for Betaxolol vs. Sotalol
ConditionsIsolated pigmented rabbit cornea and conjunctiva in modified Ussing chambers

Enables the formulation of lower-concentration topical doses (e.g., 0.25%) while maintaining therapeutic efficacy in the anterior chamber.

Aqueous Formulation Suitability

The selection of the hydrochloride salt of Betaxolol is strictly dictated by formulation requirements. Betaxolol free base is highly lipophilic and practically insoluble in water, making it unusable for standard aqueous eye drops. The hydrochloride salt provides the necessary aqueous solubility to easily formulate sterile, isotonic solutions at the standard clinical concentrations of 0.25% to 0.5% w/v without the need for harsh organic co-solvents or complex emulsion systems [1].

Evidence DimensionAqueous Solubility for Formulation
Target Compound DataBetaxolol Hydrochloride (Readily soluble, supports >0.5% w/v aqueous solutions)
Comparator Or BaselineBetaxolol Free Base (Practically insoluble in water)
Quantified DifferenceComplete aqueous phase compatibility for the HCl salt
ConditionsStandard sterile isotonic aqueous formulation at pH 5.5-7.5

Mandatory for the scalable manufacturing of stable, homogenous liquid ophthalmic and oral formulations.

Aqueous Ophthalmic Formulation Development

Utilizing the high water solubility of the hydrochloride salt combined with the intrinsic lipophilicity of the betaxolol molecule to manufacture 0.25% to 0.5% topical glaucoma solutions with high corneal penetrance [1].

Retinal Neuroprotection and Ischemia Modeling

Deploying Betaxolol as a positive control in excitotoxicity and NMDA-induced retinal damage assays, specifically leveraging its unique HVA calcium channel blocking properties that standard beta-blockers like Timolol lack [2].

Cardioselective Beta-Blocker Benchmarking

Using Betaxolol Hydrochloride as the primary beta-1 selective reference compound in off-target pulmonary toxicity screening, ensuring new ophthalmic or systemic drug candidates do not induce the bronchospasm associated with non-selective agents [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

343.1914215 Da

Monoisotopic Mass

343.1914215 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6X97D2XT0O

Related CAS

63659-18-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic Beta-Antagonists; Antiglaucoma Agents; Antiarrhythmics

Pharmacology

Betaxolol Hydrochloride is the hydrochloride salt form of betaxolol, a beta-1-selective adrenergic receptor antagonist without intrinsic sympathomimetic activity. Betaxolol hydrochloride acts on the heart and circulatory system and decreases cardiac contractility and rate, thereby reducing cardiac output. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion.

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Irritant

Other CAS

72424-72-7
63659-19-8

Wikipedia

Betaxolol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Auvity S, Chiadmi F, Cisternino S, Fontan JE, Schlatter J. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Anal Chem Insights. 2013;8:1-7. doi: 10.4137/ACI.S11256. Epub 2013 Mar 11. PubMed PMID: 23531643; PubMed Central
2: Jain K, Kumar RS, Sood S, Dhyanandhan G. Betaxolol hydrochloride loaded chitosan nanoparticles for ocular delivery and their anti-glaucoma efficacy. Curr Drug Deliv. 2013 Oct;10(5):493-9. PubMed PMID: 23410069.
3: Plager DA, Whitson JT, Netland PA, Vijaya L, Sathyan P, Sood D, Krishnadas SR, Robin AL, Gross RD, Scheib SA, Scott H, Dickerson JE; BETOPTIC S Pediatric Study Group. Betaxolol hydrochloride ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial. J AAPOS. 2009 Aug;13(4):384-90. doi: 10.1016/j.jaapos.2009.04.017. PubMed PMID: 19683191.

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